Lifirafenib maleate
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Overview
Description
Lifirafenib maleate is a small molecule drug developed by BeiGene Ltd. It is an inhibitor of the serine/threonine protein kinase B-raf (BRAF) and epidermal growth factor receptor (EGFR), with potential antineoplastic activity. This compound selectively binds to and inhibits the activity of BRAF and certain BRAF mutant forms, as well as EGFR. This inhibition prevents BRAF- and EGFR-mediated signaling, thereby inhibiting the proliferation of tumor cells that either contain a mutated BRAF gene or express over-activated EGFR .
Preparation Methods
The synthetic routes and reaction conditions for lifirafenib maleate are not extensively detailed in publicly available sources. it is known that high-performance liquid chromatography-tandem mass spectrometry methods have been developed for the determination of lifirafenib in human plasma and urine, which is crucial for its clinical pharmacokinetic studies .
Chemical Reactions Analysis
Lifirafenib maleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lifirafenib maleate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in studies involving the inhibition of BRAF and EGFR, which are crucial in understanding the molecular mechanisms of cancer.
Biology: this compound is used to study the effects of BRAF and EGFR inhibition on cellular processes and signaling pathways.
Industry: This compound is used in the pharmaceutical industry for the development of targeted cancer therapies
Mechanism of Action
Lifirafenib maleate exerts its effects by selectively binding to and inhibiting the activity of BRAF and certain BRAF mutant forms, as well as EGFR. This inhibition prevents BRAF- and EGFR-mediated signaling, thereby inhibiting the proliferation of tumor cells that either contain a mutated BRAF gene or express over-activated EGFR. Additionally, this compound inhibits mutant forms of the Ras proteins K-RAS and N-RAS, which are mutated or upregulated in many tumor cell types .
Comparison with Similar Compounds
Lifirafenib maleate is unique in its ability to inhibit both BRAF and EGFR, making it a versatile compound in cancer treatment. Similar compounds include:
Vemurafenib: A first-generation BRAF V600E selective inhibitor.
Ponatinib: A multi-targeted tyrosine kinase inhibitor.
Selumetinib: A MEK inhibitor used in combination with lifirafenib for enhanced antitumor activity
These compounds share similar mechanisms of action but differ in their specific targets and clinical applications, highlighting the uniqueness of this compound in its dual inhibition of BRAF and EGFR .
Properties
CAS No. |
1854985-74-2 |
---|---|
Molecular Formula |
C62H46F6N8O18 |
Molecular Weight |
1305.1 g/mol |
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/2C25H17F3N4O3.3C4H4O4/c2*26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23;3*5-3(6)1-2-4(7)8/h2*1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-/t2*20-,21-,22-;;;/m00.../s1 |
InChI Key |
CETNPISTLYWCDC-SWWFIDOGSA-N |
Isomeric SMILES |
C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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